2-Methylquinoline

Description

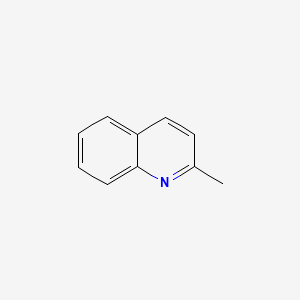

Quinaldine is a quinoline compound in which the quinoline skeleton is substituted at C-2 with a methyl group.

quinaldine is a natural product found in Mephitis mephitis, Peganum harmala, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUQFGGVLNAIOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62763-89-7 (hydrochloride), 655-76-5 (monosulfate) | |

| Record name | 2-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3040271 | |

| Record name | 2-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quinaldine appears as a colorless oily liquid darkening to red-brown on exposure to air. Flash point 175 °F. Denser than water and slightly soluble in water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used to make dyes, pharmaceuticals and other chemicals., Liquid, Colorless oily liquid with an odor of quinoline; Turns reddish-brown on exposure to air; [Merck Index] | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinaldine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinaldine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

477.7 °F at 760 mmHg (NTP, 1992), 246.00 to 248.00 °C. @ 760.00 mm Hg | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinaldine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

175 °F (NTP, 1992) | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0585 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00946 [mmHg] | |

| Record name | Quinaldine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-63-4, 27601-00-9 | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027601009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVG30M0M87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinaldine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 °F (NTP, 1992), -1.5 °C | |

| Record name | QUINALDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7611 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinaldine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042004 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Historical Synthesis of 2-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of 2-methylquinoline, commonly known as quinaldine (B1664567). As a key structural motif in various dyes, pharmaceuticals, and flavoring agents, the synthesis of quinaldine has been a subject of extensive study. This document provides a detailed examination of the core historical syntheses, including the Doebner-von Miller reaction, the Combes quinoline (B57606) synthesis, the Friedländer synthesis, and the Skraup synthesis. For each method, a theoretical background, detailed experimental protocol, and quantitative data are presented to serve as a valuable resource for researchers in organic and medicinal chemistry.

Doebner-von Miller Reaction

The Doebner-von Miller reaction, a variation of the Skraup synthesis, is one of the most direct and historically significant methods for preparing this compound. This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone, in this case, crotonaldehyde (B89634), under strong acidic conditions.

The reaction proceeds through a series of steps including a Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and subsequent oxidation to form the aromatic quinoline ring.

Quantitative Data

| Reactants | Reagents | Reaction Conditions | Yield (%) |

| Aniline, Crotonaldehyde | Hydrochloric Acid | Reflux, 3-6 hours | ~70 |

| Aniline, Paraldehyde | Hydrochloric Acid, Zinc Chloride | Heating | Not specified |

Experimental Protocol

The following protocol is a general procedure based on historical descriptions of the Doebner-von Miller reaction for the synthesis of this compound.

Materials:

-

Aniline (1.0 mole)

-

Concentrated Hydrochloric Acid (2.5 moles)

-

Crotonaldehyde (1.25 moles)

-

Concentrated Sodium Hydroxide (B78521) Solution

-

Diethyl Ether or Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1 mole) and concentrated hydrochloric acid (2.5 moles).

-

To the stirred mixture, slowly add crotonaldehyde (1.25 moles). The addition is exothermic and should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a period of 3 to 6 hours.

-

Cool the reaction mixture and neutralize it by the addition of a concentrated sodium hydroxide solution until it is basic.

-

Isolate the crude this compound by steam distillation.

-

Extract the distillate with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent by distillation.

-

The crude product can be further purified by vacuum distillation.

Logical Relationship Diagram

Caption: Doebner-von Miller Synthesis of this compound.

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone. For the synthesis of a this compound derivative, a β-diketone with at least one methyl group adjacent to a carbonyl is required. The reaction of aniline with acetylacetone (B45752) (2,4-pentanedione) is a classic example that yields 2,4-dimethylquinoline. While not producing this compound itself, this method is historically significant for substituted quinaldines.

Quantitative Data

| Reactants | Reagents | Reaction Conditions | Product | Yield (%) |

| Aniline, Acetylacetone | Sulfuric Acid | Heating | 2,4-Dimethylquinoline | 89 |

Experimental Protocol

The following is a procedure for the synthesis of 2,4-dimethylquinoline, a close analog of this compound, adapted from Organic Syntheses.

Materials:

-

Aniline (0.6 mole)

-

Sodium (0.2 gram atom)

-

Copper powder (catalytic amount)

-

Acetone (B3395972) (excess)

-

Concentrated Sulfuric Acid

Procedure:

-

Prepare sodium anilide by adding small pieces of sodium (0.2 gram atom) to dry aniline (0.6 mole) containing a small amount of copper powder in a 1-liter round-bottomed flask.

-

The reaction of aniline with acetylacetone is then carried out. In a typical Combes synthesis, the aniline and β-diketone are mixed, often in a solvent like ethanol (B145695) or acetic acid.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

-

The mixture is heated to reflux for several hours.

-

After the reaction is complete, the mixture is cooled and poured into ice-water.

-

The solution is then made basic to precipitate the crude product.

-

The product is collected by filtration, washed with water, and can be purified by crystallization or distillation. In the case of 2,4-dimethylquinoline, a yield of 89% has been reported after purification.[1]

Signaling Pathway Diagram

Caption: Combes Synthesis of a Substituted Quinoline.

Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. To synthesize this compound, 2-aminobenzaldehyde (B1207257) is reacted with acetone in the presence of a base or acid catalyst.

Quantitative Data

| Reactants | Reagents | Reaction Conditions | Yield (%) |

| 2-Aminobenzaldehyde, Acetone | Sodium Hydroxide | Heating | Not specified in historical records |

Experimental Protocol

The following is a generalized historical protocol for the Friedländer synthesis of this compound.

Materials:

-

2-Aminobenzaldehyde

-

Acetone

-

Aqueous Sodium Hydroxide solution

-

Ethanol (optional, as solvent)

Procedure:

-

Dissolve 2-aminobenzaldehyde in a suitable solvent like ethanol in a reaction flask.

-

Add an excess of acetone to the solution.

-

Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring.

-

The reaction mixture is then heated, typically at reflux, for several hours.

-

After the reaction is complete, the mixture is cooled, and the product may precipitate.

-

The crude product can be isolated by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent or by distillation.

Experimental Workflow Diagram

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Isolation of 2-Methylquinoline from Coal Tar

This technical guide provides a comprehensive overview of the historical discovery and the physicochemical methods for the isolation and purification of this compound (also known as quinaldine) from its original source, coal tar. This document details the foundational chemical principles, experimental methodologies, and quantitative data relevant to the separation of this important heterocyclic compound.

Introduction and Historical Context

The story of quinoline (B57606) and its derivatives is rooted in the industrial chemistry of the 19th century. In 1834, German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar, a viscous, black liquid byproduct of the destructive distillation of coal.[1] This discovery unlocked a new class of heterocyclic aromatic compounds that would become foundational for the development of dyes, and later, a wide range of pharmaceuticals.[2]

This compound, a methyl derivative of quinoline, was subsequently identified as a constituent of coal tar.[3][4] For decades, coal tar remained the principal industrial source for these compounds before the advent of more sophisticated synthetic routes.[1][5] Understanding the original isolation methods from this incredibly complex chemical mixture provides valuable context for the fields of natural product chemistry and industrial process development.

Coal Tar Composition and this compound Content

Coal tar is a complex mixture containing approximately 10,000 distinct chemical compounds, though only about 50% have been identified.[5] These compounds are broadly classified into three categories: acidic (phenols, cresols), basic (pyridines, quinolines), and neutral (aromatic hydrocarbons like benzene, naphthalene, and anthracene).[6] High-temperature coal tar, in particular, is a known source of this compound, containing an average of 0.2% by weight.[3][7]

The primary industrial process for separating these components is fractional distillation, which exploits the differences in their boiling points.[6] The table below summarizes the key properties of this compound and related compounds found in the same coal tar fractions, illustrating the challenges associated with their separation.

Table 1: Quantitative Data and Physical Properties of Quinoline Bases in Coal Tar

| Compound | Molecular Formula | Boiling Point (°C) | Molar Mass ( g/mol ) | Average Concentration in High-Temperature Coal Tar (%) |

| Quinoline | C₉H₇N | 237.7 | 129.16 | ~0.25 - 0.5 |

| This compound | C₁₀H₉N | 247.6 | 143.19 | ~0.2 [3][7] |

| Isoquinoline | C₉H₇N | 243.2 | 129.16 | ~0.1 - 0.2 |

| 8-Methylquinoline | C₁₀H₉N | 248.0 | 143.19 | Variable, present in quinoline fraction[8] |

Note: Concentrations can vary significantly depending on the coal source and the carbonization process.

Experimental Protocol: Isolation and Purification

The isolation of this compound from coal tar is a multi-step process involving physical separation and chemical extraction. The generalized methodology is outlined below.

Step 1: Primary Fractional Distillation of Crude Coal Tar

The initial separation of crude coal tar is performed using fractional distillation. The tar is heated, and fractions are collected at different temperature ranges.[6] The quinoline bases, including this compound, are primarily found in the "middle oil" or "creosote oil" fractions.[6][9]

-

Objective: To separate the volatile components of coal tar into fractions based on boiling point.

-

Methodology:

-

Dehydrate the crude coal tar to remove water.

-

Heat the dehydrated tar in a distillation column.

-

Collect the Middle Oil fraction, which distills between approximately 170°C and 230°C.[9]

-

Collect the Creosote (B1164894) Oil fraction, which distills between approximately 240°C and 280°C.[6] The target quinoline compounds (with boiling points from 237-248°C) are concentrated in this fraction.

-

Step 2: Acid-Base Extraction of Tar Bases

The creosote oil fraction is a mixture of acidic, basic, and neutral compounds. An acid-base extraction is employed to selectively isolate the basic components.

-

Objective: To separate the nitrogen-containing heterocyclic bases (quinolines, pyridines) from acidic phenols and neutral hydrocarbons.

-

Methodology:

-

The creosote oil fraction is washed with a dilute aqueous solution of a strong acid, typically sulfuric acid (H₂SO₄).

-

The basic compounds, including this compound, react with the acid to form water-soluble salts (e.g., 2-methylquinolinium sulfate).

-

The mixture is allowed to settle, and two layers form: an upper organic layer containing neutral and acidic compounds, and a lower aqueous layer containing the protonated tar base salts.

-

The aqueous layer is separated.

-

The aqueous layer is then treated with a strong base, such as sodium hydroxide (B78521) (NaOH), to neutralize the acid and regenerate the free tar bases, which are immiscible in water.

-

The regenerated basic oil separates from the aqueous layer and is collected. This product is known as "crude tar bases."

-

Step 3: Secondary Fractional Distillation of Crude Tar Bases

The mixture of crude tar bases is further purified by another round of fractional distillation to separate the components based on their close boiling points.

-

Objective: To enrich the fraction containing this compound.

-

Methodology:

-

The crude tar bases are carefully distilled using an efficient fractionating column.

-

Fractions are collected over narrow temperature ranges. A fraction boiling between approximately 245°C and 250°C will be highly enriched with this compound and its isomers like 8-Methylquinoline.[8]

-

Step 4: High-Purity Isolation via Urea (B33335) Adduct Formation

Due to the very close boiling points of this compound and 8-Methylquinoline, achieving high purity by distillation alone is difficult. A selective chemical separation method, such as urea adduct formation (clathration), can be employed.[8]

-

Objective: To selectively isolate this compound from other isomers.

-

Methodology:

-

The enriched this compound fraction from the previous step is diluted with a suitable solvent (e.g., a hydrocarbon solvent).[8]

-

Solid urea is added to the solution and mixed. This compound selectively forms a solid crystalline inclusion complex (an adduct) with urea.

-

The solid adduct is separated from the liquid mixture by filtration.

-

The adduct is then decomposed, typically by heating in the presence of water. This breaks the complex and liberates the pure this compound.[8]

-

The this compound forms a separate organic layer from the aqueous urea solution and can be recovered, yielding a high-purity product.

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for isolation and the logical relationship between the components of coal tar.

Caption: Process flow diagram for the isolation and purification of this compound.

Caption: Hierarchical classification of coal tar components leading to this compound.

Conclusion

The isolation of this compound from coal tar represents a classic chapter in industrial organic chemistry. The process relies on fundamental principles of fractional distillation and acid-base extraction, supplemented by more selective chemical separations like adduct formation to achieve high purity. While modern, large-scale production of this compound now predominantly relies on chemical synthesis (e.g., the Doebner-von Miller or Skraup reactions), an understanding of these original extraction and purification methodologies remains crucial for researchers in process chemistry and natural product isolation.[3][10] This historical foundation provides context for the evolution of chemical manufacturing and highlights the ingenuity required to isolate valuable compounds from highly complex matrices.

References

- 1. biosynce.com [biosynce.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinaldine | 91-63-4 [chemicalbook.com]

- 4. This compound | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Coal tar - Wikipedia [en.wikipedia.org]

- 6. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]

- 7. Quinaldine CAS#: 91-63-4 [amp.chemicalbook.com]

- 8. JPS57114574A - Preparation of this compound - Google Patents [patents.google.com]

- 9. The coal tar fraction which contains phenol is A Middle class 12 chemistry CBSE [vedantu.com]

- 10. CN102898366A - Method for one-step preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methylquinoline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₉N.[1][2] It is a derivative of quinoline (B57606) with a methyl group at the C-2 position.[3][4] This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals.[3][5] Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of more complex molecules.[5] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of this compound.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow oily liquid that may darken to a reddish-brown upon exposure to air.[3][4][6] It possesses a distinctive aromatic odor.[1] The quantitative physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₉N | [1][2][3][5] |

| Molecular Weight | 143.19 g/mol | [2][3][5][6] |

| Melting Point | -9 to -2 °C | [2][5][6] |

| Boiling Point | 248 °C (at 760 mmHg) | [2][6] |

| 105-107 °C (at 10 mmHg) | [5] | |

| Density | 1.058 g/mL at 25 °C | [3][5][6] |

| Refractive Index | n20/D 1.612 | [3][5] |

| Flash Point | 79 °C (174 °F) | [2] |

| Critical Temperature | 787 K | [2][3] |

| Critical Pressure | 4.9 MPa | [2][3] |

| Solubility | Slightly soluble in water. Soluble in ethanol, ether, chloroform, and other organic solvents. | [1][3] |

Structural Information

The structure of this compound consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a methyl group substituted at the second position of the quinoline ring.[1][6]

| Identifier | Value | References |

| IUPAC Name | This compound | [4] |

| Synonyms | Quinaldine, α-methylquinoline, Chinaldine, Khinaldin | [1][2] |

| CAS Number | 91-63-4 | [2][3][5] |

| SMILES | CC1=NC2=C(C=C1)C=CC=C2 | [1] |

| InChI | InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7H,1H3 | [1][4] |

| InChIKey | SMUQFGGVLNAIOZ-UHFFFAOYSA-N | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The expected spectroscopic data are summarized below.

| ¹H NMR (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| ~2.7 (s) | -CH₃ |

| ~7.3-7.8 (m) | Aromatic-H |

| ~8.0 (d) | Aromatic-H |

| ¹³C NMR (Predicted) | |

| Chemical Shift (δ) ppm | Assignment |

| ~25 | -CH₃ |

| ~122-136 | Aromatic-C |

| ~148 | Aromatic-C |

| ~159 | C=N |

| IR Spectroscopy (Predicted) | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1600, 1500, 1450 | Aromatic C=C and C=N stretch |

| Mass Spectrometry (EI) | |

| m/z | Assignment |

| 143 | [M]⁺ |

| 142 | [M-H]⁺ |

| 115 | [M-H-HCN]⁺ |

Experimental Protocols

Synthesis of this compound (Skraup Synthesis)

The Skraup synthesis is a widely used method for the preparation of quinolines. For this compound, this typically involves the reaction of aniline (B41778) with crotonaldehyde (B89634) in the presence of an acid catalyst and an oxidizing agent.[6][7]

Materials:

-

Aniline

-

Crotonaldehyde

-

Sulfuric acid

-

An oxidizing agent (e.g., nitrobenzene (B124822) or arsenic pentoxide)

-

Glycerol (to moderate the reaction)

Procedure:

-

A mixture of aniline, glycerol, and the oxidizing agent is prepared in a reaction vessel.

-

Concentrated sulfuric acid is slowly added to the mixture with cooling to control the exothermic reaction.

-

Crotonaldehyde is then added portion-wise to the reaction mixture.

-

The mixture is heated under reflux for several hours.

-

After the reaction is complete, the mixture is cooled and made alkaline by the addition of a sodium hydroxide (B78521) solution.

-

The product, this compound, is then isolated by steam distillation.

-

Further purification can be achieved by vacuum distillation.

Sulfonation of this compound

This protocol describes the synthesis of this compound-6-sulfonic acid.[7]

Materials:

-

This compound

-

20% Oleum (B3057394) (fuming sulfuric acid)

-

Methyl isobutyl ketone

-

Acetone

Procedure:

-

To this compound in a reaction vessel, slowly add 4 mole equivalents of 20% oleum while maintaining the temperature below 50°C with external cooling.

-

Heat the reaction mixture to 150°C and maintain this temperature for 4 hours.

-

Cool the reaction mass to room temperature, at which point it will become a pasty mass.

-

Add approximately 15 volumes of methyl isobutyl ketone and stir vigorously to precipitate the product as a granular, crystalline solid.

-

Filter the solid product and wash it with a small amount of acetone.

-

Dry the final product under a vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.[8]

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.[8]

Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph for GC-MS analysis.[8][9]

Visualizations

Caption: Skraup synthesis of this compound.

Caption: Synthesis of this compound-6-sulfonic acid and derivatives.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible and versatile precursor for a wide range of applications. This guide provides foundational knowledge for researchers and professionals working with this important heterocyclic compound.

References

- 1. CAS 91-63-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Quinaldine - Wikipedia [en.wikipedia.org]

- 3. 2-METHYL QUINOLINE - Ataman Kimya [atamanchemicals.com]

- 4. This compound | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Quinoline, 2-methyl- [webbook.nist.gov]

Spectroscopic Profile of 2-Methylquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylquinoline (also known as quinaldine), a key heterocyclic compound with applications in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals for the methyl group and the aromatic protons on the quinoline (B57606) ring system. The chemical shifts are influenced by the electron-withdrawing nitrogen atom and the aromatic ring currents.

| Assignment | Chemical Shift (δ) in ppm |

| A | 8.03 |

| B | 7.759 |

| C | 7.677 |

| D | 7.475 |

| E | 7.271 |

| F (CH₃) | 2.745 |

Note: Data obtained in CDCl₃ at 399.65 MHz.[1]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on all the unique carbon atoms in this compound. The chemical shifts are sensitive to the electronic environment of each carbon atom. Studies have shown that the chemical shifts can be solvent-dependent.[2]

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 | 159.0 |

| C3 | 121.8 |

| C4 | 136.2 |

| C4a | 127.3 |

| C5 | 129.3 |

| C6 | 126.5 |

| C7 | 128.8 |

| C8 | 125.8 |

| C8a | 147.6 |

| CH₃ | 25.03 |

Note: The presented data is a compilation from various sources and may show slight variations depending on the experimental conditions.[3][4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for C-H stretching and bending, as well as aromatic C=C and C=N stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (methyl group) |

| 1620-1580 | Aromatic C=C and C=N stretching |

| 1500-1400 | Aromatic C=C stretching |

| 840-740 | C-H out-of-plane bending |

Note: The IR data is based on the gas-phase spectrum and general ranges for the assigned functional groups.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 143, corresponding to its molecular weight.[3][7][8][9]

Key Fragment Ions:

| m/z | Relative Intensity | Possible Assignment |

| 143 | 999 | [M]⁺ (Molecular Ion) |

| 142 | 116 | [M-H]⁺ |

| 128 | 168 | [M-CH₃]⁺ |

| 115 | 157 | [M-HCN-H]⁺ |

Note: The relative intensities are indicative and can vary between instruments and experimental conditions.[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and experimental requirements.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[10][11]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.5-0.7 mL.[12][13]

-

Ensure the sample is fully dissolved and free of any solid particles, as this can affect the spectral quality.[10]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing if required.[11]

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[12]

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.[12] A relaxation delay (d1) may be adjusted for quantitative analysis.[14]

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.[12]

-

Reference the spectrum to the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[12]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

Sample Preparation:

-

For Liquid Samples (Neat): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).[15]

-

For Solid Samples (if applicable, as this compound is a liquid at room temperature): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol).

-

For Solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a liquid sample cell.[15]

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder or the solvent.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).[16]

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile). A typical concentration is around 1 mg/mL, which is then further diluted.[17]

-

Ensure the sample is free of non-volatile salts and buffers, especially for electrospray ionization (ESI) techniques.

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the ion source. For volatile compounds like this compound, this can be done via a direct insertion probe or a gas chromatography (GC) inlet.

-

The molecules are ionized by a high-energy electron beam.[18]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.[18]

-

The detector records the abundance of each ion.

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and major fragment ions.

-

The fragmentation pattern can be analyzed to provide structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 2. Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and this compound [inis.iaea.org]

- 3. rsc.org [rsc.org]

- 4. connectsci.au [connectsci.au]

- 5. Quinoline, 2-methyl- [webbook.nist.gov]

- 6. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 7. This compound | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinoline, 2-methyl- [webbook.nist.gov]

- 9. Quinoline, 2-methyl- [webbook.nist.gov]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. sc.edu [sc.edu]

- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 16. Experimental Design [web.mit.edu]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Biological Activities of 2-Methylquinoline and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous synthetic and natural bioactive compounds. Among its myriad of derivatives, 2-methylquinoline, also known as quinaldine, and its substituted analogues have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth exploration of the biological landscape of this compound derivatives, focusing on their anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

The anticancer efficacy of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for several this compound derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylquinolines | C-6 substituted 2-phenylquinoline (B181262) (Compound 13) | HeLa (Cervical) | 8.3 | [1] |

| C-6 substituted 2-phenylquinoline (Compound 12) | PC3 (Prostate) | 31.37 | [1] | |

| 2-(3,4-methylenedioxyphenyl)quinoline (Compound 11) | PC3 (Prostate) | 34.34 | [1] | |

| 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinolines | Tetrahydroquinoline (Compound 18) | HeLa (Cervical) | 13.15 | [1] |

| Quinoline-Chalcone Hybrids | Quinoline chalcone (B49325) 6 | HL60 (Leukemia) | 0.59 | [2] |

| Quinoline-based Combretastatin A-4 Analogues | Compound 12c | MCF-7 (Breast) | 0.010 | [3] |

| Compound 12c | HL-60 (Leukemia) | 0.042 | [3] | |

| Compound 12c | HCT-116 (Colon) | 0.025 | [3] | |

| Compound 12c | HeLa (Cervical) | 0.015 | [3] | |

| Ursolic Acid-Quinoline Hybrids | Compound 4d | MDA-MB-231 (Breast) | 0.12 | [4] |

| Compound 4d | HeLa (Cervical) | 0.08 | [4] | |

| Compound 4d | SMMC-7721 (Hepatocellular) | 0.34 | [4] |

Mechanisms of Anticancer Action

Apoptosis Induction: A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, the derivative PQ1 has been shown to activate both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway) in breast cancer cells.[1] This dual activation leads to the executioner caspase-3 activation and subsequent cell death. Furthermore, some derivatives can upregulate the pro-apoptotic protein Bax and promote the release of cytochrome c from the mitochondria, further committing the cell to apoptosis.

Cell Cycle Arrest: Another common mechanism is the disruption of the normal cell cycle progression, leading to cell cycle arrest at specific checkpoints, most notably the G2/M phase.[2] This prevents cancer cells from dividing and proliferating. For example, certain quinoline-chalcone derivatives have been observed to cause an accumulation of cells in the G2/M phase.[2] Some derivatives can also induce G0/G1 phase arrest.[4] This is often accompanied by the modulation of cell cycle regulatory proteins.

Inhibition of Signaling Pathways: this compound derivatives have been found to interfere with critical signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been shown to inhibit this pathway in pancreatic cancer cells.[5] Additionally, the Ras/Raf/MEK/ERK pathway, another key regulator of cell proliferation, has been identified as a target for some ursolic acid-quinoline hybrids.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[8]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

This compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Quantitative Data for Antimicrobial Activity

The antimicrobial potency of these compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-2-one Derivatives | Compound 6c | Staphylococcus aureus (MRSA) | 0.75 | [9] |

| Compound 6c | Enterococcus faecalis (VRE) | 0.75 | [9] | |

| Compound 6c | Staphylococcus epidermidis (MRSE) | 2.50 | [9] | |

| Compound 6l | Staphylococcus aureus (MRSA) | - | [9] | |

| Compound 6o | Staphylococcus aureus (MRSA) | - | [9] |

Note: Specific MIC values for compounds 6l and 6o against MRSA were not provided in the abstract but were noted as having promising activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[10][11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[12]

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.[10]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and then dilute it to the final desired concentration.[11]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).[12]

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[11]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[12]

Antimalarial Activity

Quinoline-based compounds have a long and successful history in the fight against malaria, with chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. Research continues to explore novel this compound derivatives as potent antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum.

Quantitative Data for Antimalarial Activity

The in vitro antimalarial activity is typically expressed as the IC50 value, the concentration of the compound that inhibits parasite growth by 50%.

| Compound Class | Derivative | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| Aldimine Derivatives | Compound 10 | PfDd2 (Chloroquine-resistant) | 0.033 | [6] |

| Norbenzomorphan Hybrids | Compound 84 | PfINDO | 0.65 | [6] |

| Compound 84 | Pf3D7 | 0.089 | [6] | |

| Dioxoisoindoline Conjugates | Compound 17 | PfW2 (Chloroquine-resistant) | 0.097 | [6] |

| Dihydropyrimidine Derivatives | Compound 4b | P. falciparum | 0.014 µg/mL | |

| Compound 4g | P. falciparum | - | ||

| Compound 4i | P. falciparum | - | ||

| 1,3,4-Oxadiazole Derivatives | Compound 12 | P. falciparum | 0.46 µg/mL |

Note: Specific IC50 values for compounds 4g and 4i were noted as excellent but not explicitly provided in the abstract.

Experimental Protocol: SYBR Green I-based Fluorescence Assay

The SYBR Green I-based fluorescence assay is a widely used method for high-throughput screening of antimalarial compounds.[13][14]

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In this assay, the growth of the malaria parasite is quantified by measuring the fluorescence of SYBR Green I bound to the parasite's DNA.[15]

Procedure:

-

Parasite Culture: Culture Plasmodium falciparum in human erythrocytes in a suitable medium.

-

Drug Treatment: Add serial dilutions of the this compound derivatives to the parasite culture in a 96-well plate.

-

Incubation: Incubate the plates for 72 hours under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2).

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. This lyses the erythrocytes and allows the dye to bind to the parasite DNA.[13]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration and determine the IC50 value.

Anti-inflammatory Activity

Certain this compound derivatives have shown promising anti-inflammatory properties, suggesting their potential in treating inflammatory diseases. Their mechanisms can involve the inhibition of pro-inflammatory enzymes and mediators.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Model

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9][16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[17]

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week prior to the experiment.

-

Compound Administration: Administer the this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the rats, typically orally or intraperitoneally.[16]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[18]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[9]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (which received only the vehicle and carrageenan).

Conclusion

The this compound scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a remarkable spectrum of biological activities. The data and protocols presented in this technical guide underscore the significant potential of these compounds as leads for the development of novel therapeutics for cancer, infectious diseases, and inflammatory conditions. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of this compound derivatives is warranted to fully harness their therapeutic potential and translate these promising findings into clinical applications. This guide serves as a foundational resource to aid researchers in this endeavor.

References

- 1. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchhub.com [researchhub.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. inotiv.com [inotiv.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. iddo.org [iddo.org]

- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 15. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]

2-Methylquinoline: A Cornerstone in Organic Synthesis for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline, also known as quinaldine, is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₉N. It consists of a quinoline (B57606) backbone substituted with a methyl group at the 2-position. This seemingly simple molecule serves as a highly versatile and valuable building block in organic synthesis, providing access to a diverse array of complex molecules with significant applications in pharmaceuticals, dyes, and materials science. Its unique reactivity, stemming from both the activated methyl group and the quinoline core, allows for a wide range of chemical transformations, making it an indispensable tool for synthetic chemists. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents and functional materials.

Synthesis of this compound

Several classical named reactions are employed for the synthesis of the this compound scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Doebner-von Miller Reaction

A widely used method for synthesizing this compound and its derivatives is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound, such as crotonaldehyde (B89634), in the presence of a strong acid and an oxidizing agent.[1][2]

Experimental Protocol: Synthesis of this compound via Doebner-von Miller Reaction [3]

-

Materials: Aniline, crotonaldehyde, hydrochloric acid, zinc chloride, sodium hydroxide.

-

Procedure:

-

Aniline hydrochloride is prepared by reacting aniline with concentrated hydrochloric acid.

-

The aniline hydrochloride solution is cooled, and an acetaldehyde (B116499) solution is added, followed by the addition of zinc chloride.

-

The reaction mixture is heated, during which an intermolecular aldol (B89426) reaction of acetaldehyde forms crotonaldehyde in situ.

-

Aniline undergoes a Michael addition to crotonaldehyde.

-

The intermediate then undergoes a zinc chloride-catalyzed intramolecular cyclization, dehydration, and subsequent aromatization (often by air oxidation) to yield this compound.

-

The product is isolated by steam distillation from the reaction mixture after basification with sodium hydroxide.

-

The distilled this compound is extracted from the aqueous distillate using an organic solvent like chloroform.

-

The organic layer is dried and the solvent is removed to afford the pure product.

-

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone, such as acetylacetone (B45752), in the presence of an acid catalyst.[4]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline (B72138) via Combes Synthesis [1][5]

-

Materials: Aniline, acetylacetone, concentrated sulfuric acid.

-

Procedure:

-

Aniline and acetylacetone are mixed and heated, often in the presence of a dehydrating agent or under conditions to remove water, to form an enamine intermediate.

-

Concentrated sulfuric acid is carefully added to the reaction mixture.

-

The mixture is heated to induce cyclization of the enamine.

-

The reaction is then quenched by pouring it onto ice, followed by basification to precipitate the crude product.

-

The 2,4-dimethylquinoline is then purified by distillation or recrystallization.

-

Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[6][7]

Experimental Protocol: Synthesis of a 2-Arylquinoline via Friedländer Synthesis

-

Materials: 2-aminobenzophenone (B122507), a ketone with an α-methylene group (e.g., acetone (B3395972) for 2-methyl-4-phenylquinoline), acid or base catalyst (e.g., acetic acid, sodium hydroxide).

-

Procedure:

-

The 2-aminobenzophenone and the ketone are dissolved in a suitable solvent (or neat, in some cases).

-

The catalyst is added to the mixture.

-

The reaction is heated, often under reflux, to drive the condensation and cyclodehydration.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Reactivity of this compound

The chemical reactivity of this compound is characterized by the interplay between the quinoline ring system and the methyl group at the 2-position.

Reactions of the Methyl Group

The methyl group at the C2 position is activated by the adjacent nitrogen atom, making its protons acidic and susceptible to a variety of reactions.

The active methyl group readily undergoes condensation with aromatic aldehydes, such as benzaldehyde (B42025), in the presence of a catalyst like acetic anhydride (B1165640) or zinc chloride, to form 2-styrylquinolines.[8] These compounds are of significant interest due to their potential as anticancer and antiviral agents.[9]

Experimental Protocol: Synthesis of (E)-2-Styrylquinoline [10]

-

Materials: this compound, benzaldehyde, acetic anhydride.

-

Procedure:

-

A mixture of this compound and benzaldehyde is heated in acetic anhydride.

-

The reaction is monitored for the formation of the trans-β-(2-quinolyl)styrene product.

-

The reaction proceeds via an initial addition, followed by esterification of the intermediate alcohol and subsequent elimination.

-

The product is isolated after workup, which typically involves removal of excess reagents and purification by recrystallization.

-

The methyl group can be oxidized to a carboxylic acid group, yielding quinaldic acid (quinoline-2-carboxylic acid), a valuable intermediate in its own right. Common oxidizing agents include selenium dioxide.[10]

Benzylic halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) to produce 2-(bromomethyl)quinoline (B1281361). This product is a useful intermediate for further functionalization.[11][12][13]

Experimental Protocol: Benzylic Bromination of this compound [14]

-

Materials: this compound, N-bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide), acetonitrile (B52724).

-

Procedure:

-

This compound is dissolved in acetonitrile under an inert atmosphere.

-

NBS and a catalytic amount of benzoyl peroxide are added.

-

The reaction mixture is heated to reflux and stirred for a specified period.

-

After cooling, the succinimide (B58015) byproduct is filtered off.

-

The filtrate is concentrated, and the crude 2-(bromomethyl)quinoline is purified, typically by column chromatography.

-

Reactions of the Quinoline Ring

The quinoline ring can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the reaction conditions and the directing effects of the fused benzene (B151609) and pyridine (B92270) rings.

Applications of this compound in Synthesis

The utility of this compound as a building block is demonstrated by its application in the synthesis of a wide range of functional molecules.

Pharmaceuticals

Quinoline and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, and antimicrobial properties.[15][16]

2-Styrylquinoline (B1231325) derivatives have emerged as a promising class of anticancer agents. Their mechanism of action can involve the induction of p53-independent apoptosis and the generation of reactive oxygen species, leading to cell cycle arrest.[17][18]

Certain quinoline derivatives have shown potent anti-inflammatory activity by inhibiting key pro-inflammatory signaling pathways such as JAK/STAT and NF-κB, and suppressing the MAPK pathway.[19][20]

Dyes and Pigments

This compound is a key precursor in the synthesis of cyanine (B1664457) dyes, which have widespread applications as photographic sensitizers and fluorescent probes in biological imaging. For example, the condensation of this compound with other heterocyclic quaternary ammonium (B1175870) salts leads to the formation of various cyanine dyes with tunable absorption and emission properties.

Data Presentation

Table 1: Synthesis of this compound Derivatives - Reaction Yields

| Synthesis Method | Reactants | Product | Catalyst/Reagents | Yield (%) | Reference |

| Doebner-von Miller | Aniline, Crotonaldehyde | This compound | HCl, ZnCl₂ | Not specified | [3] |

| Combes Synthesis | Aniline, Acetylacetone | 2,4-Dimethylquinoline | H₂SO₄ | Not specified | [1][5] |

| Friedländer Synthesis | (2-Aminophenyl)chalcones, Acetone | 2-Methyl-4-styrylquinolines | Glacial Acetic Acid | 77-94 | [21] |